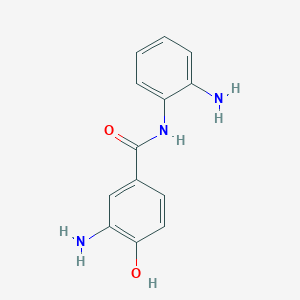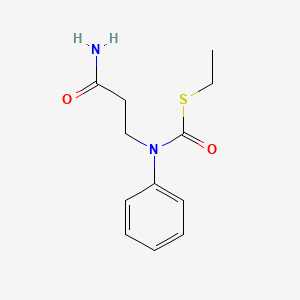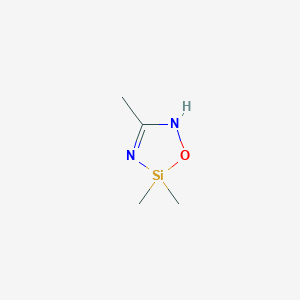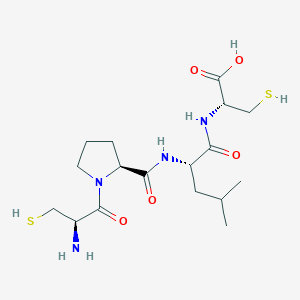![molecular formula C11H14ClN3O B14513495 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol CAS No. 62499-20-1](/img/structure/B14513495.png)
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chlorophenyl group attached to the azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with piperidin-4-ol. The process can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperidin-4-ol in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The azo group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
- (E)-1-((4-Chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is unique due to the presence of both the piperidine ring and the chlorophenyl group, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
62499-20-1 |
|---|---|
Formule moléculaire |
C11H14ClN3O |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)diazenyl]piperidin-4-ol |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)13-14-15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2 |
Clé InChI |
XTJNQVRFJRWRJI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)N=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
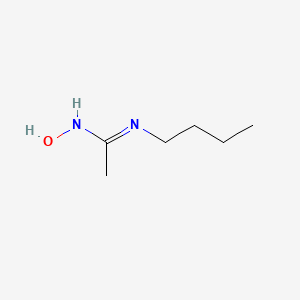
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
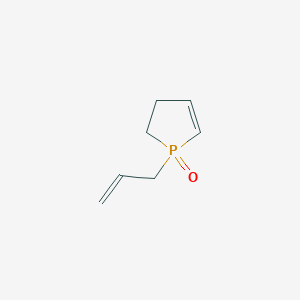
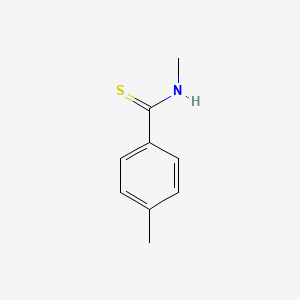
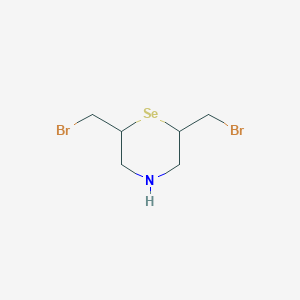

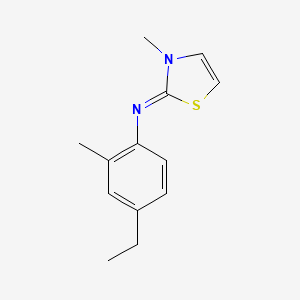
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
